N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide
Description
N-[1-(3,5-Dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide is a synthetic compound featuring a pyrrolidinone core fused with a benzodiazole-carboxamide moiety. Although direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly in kinase inhibition or protease modulation.
Properties
IUPAC Name |
N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-3H-benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-12-7-13(2)9-15(8-12)24-6-5-17(20(24)26)23-19(25)14-3-4-16-18(10-14)22-11-21-16/h3-4,7-11,17H,5-6H2,1-2H3,(H,21,22)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNIHZCFIONGVOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CCC(C2=O)NC(=O)C3=CC4=C(C=C3)N=CN4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction of a suitable precursor.
Introduction of the Dimethylphenyl Group:
Formation of the Benzodiazole Ring: The final step involves the formation of the benzodiazole ring through a condensation reaction with appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce various functional groups into the compound.
Scientific Research Applications
N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives ()
Compounds 12, 13, and 14 from Kristina Mi’s work share structural motifs with the target compound, including pyrrolidinone and benzimidazole/benzodiazole systems. Key comparisons include:
| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Key Analytical Methods |
|---|---|---|---|---|
| 12 | 3-Methylphenyl, acetohydrazide | 65 | 194–195 | $ ^1H $ NMR, IR, MS (25 V) |
| 13 | 3-Methylphenyl, pyrazolyl-oxoethyl | 53 | 138–139 | $ ^1H $ NMR, MS (25 V) |
| 14 | 3-Methylphenyl, dimethylpyrrole-acetamide | 67 | 204 (decomp.) | $ ^1H $, $ ^{13}C $ NMR |
| Target Compound | 3,5-Dimethylphenyl, benzodiazole-carboxamide | — | — | — |
- Structural Differences : The target compound’s 3,5-dimethylphenyl group introduces greater steric bulk and lipophilicity compared to the 3-methylphenyl group in 12–14 . This may enhance metabolic stability but reduce solubility.
- Synthetic Efficiency : Yields for analogs range from 53–67%, suggesting moderate efficiency. The absence of data for the target compound precludes direct comparison, but similar coupling agents (e.g., EDCI/HOBT in ) may be applicable .
1,5-Diarylpyrazole Carboxamides ()
These compounds feature pyrazole cores instead of pyrrolidinone-benzodiazole systems.
- Activity Implications: Pyrazole derivatives are known for anti-inflammatory and kinase-inhibitory properties. The target compound’s benzodiazole-carboxamide may offer distinct binding modes due to its planar aromatic system versus the pyrazole’s non-planar flexibility .
Thiadiazole-Pyrrolidinone Analogs ()
The compound 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide shares the pyrrolidinone-carboxamide scaffold but substitutes benzodiazole with thiadiazole and fluorophenyl.
- Electronic Effects : Thiadiazole’s electron-withdrawing nature may reduce electron density at the carboxamide carbonyl, altering reactivity or target interactions compared to the benzodiazole system.
- Bioavailability : The fluorophenyl group in this analog vs. dimethylphenyl in the target compound could influence logP values and CYP450-mediated metabolism .
Ring Puckering and Conformational Analysis ()
The pyrrolidinone ring’s puckering (described via Cremer-Pople coordinates) impacts 3D conformation. Compared to rigid planar systems (e.g., pyridines), the target compound’s puckered ring may enable adaptable binding to protein pockets, similar to cyclopentane derivatives .
Biological Activity
N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide, identified by its CAS number 1775293-10-1, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 348.4 g/mol. The structure features a benzodiazole moiety, which is known for its diverse biological activities. The presence of the oxopyrrolidine group and the dimethylphenyl substituent further influences its pharmacological profile.
| Property | Value |
|---|---|
| CAS Number | 1775293-10-1 |
| Molecular Formula | C20H20N4O2 |
| Molecular Weight | 348.4 g/mol |
| Chemical Structure | Structure |
Antimicrobial Activity
Benzimidazole derivatives, including compounds similar to this compound, have shown promising antimicrobial properties. Studies indicate that these compounds can exhibit activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
For instance, a related benzimidazole derivative demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics . This suggests that this compound may also possess similar efficacy.
Anticancer Potential
Research has indicated that benzimidazole derivatives are effective against several cancer cell lines due to their ability to interfere with cellular processes such as DNA replication and repair . The specific compound under review may exhibit anticancer properties through mechanisms such as apoptosis induction or cell cycle arrest.
Case Study:
In a recent study involving various benzimidazole derivatives, compounds similar to this compound were tested against human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation and increased rates of apoptosis compared to untreated controls .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is often linked to their structural components. Modifications at specific positions on the benzimidazole ring can enhance or diminish activity. For example:
- Substituents at the 5-position : Generally enhance antimicrobial activity.
- Oxopyrrolidine moiety : Contributes to the binding affinity towards biological targets.
This compound's unique structure allows it to interact with multiple biological pathways, making it a candidate for further pharmacological exploration.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended to optimize the yield and purity of N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]-1H-1,3-benzodiazole-5-carboxamide?
- Methodological Answer :
- Use carbodiimide-based coupling agents (e.g., EDCI/HOBt) with DIPEA as a base in anhydrous DMF to facilitate amide bond formation. Monitor reaction progress via TLC and purify via column chromatography.
- Optimize stoichiometry (e.g., 1.2–1.5 equivalents of coupling agents) to minimize side reactions. Post-synthesis, validate purity using HPLC (>95%) and elemental analysis .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and pyrrolidinone carbonyl signals (δ ~170 ppm). Use DEPT-135 to distinguish CH₃ groups.
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS [M+H]+) and fragmentation patterns .
Q. How can researchers ensure compound purity for biological testing?
- Methodological Answer :
- Employ HPLC with a C18 column (gradient: 10–90% acetonitrile/water, 0.1% TFA).
- Perform melting point analysis (e.g., sharp range within 1–2°C) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. How can molecular docking studies be designed to predict the biological targets of this compound?
- Methodological Answer :
- Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein active sites (e.g., kinases, GPCRs).
- Prepare the ligand by optimizing protonation states (at pH 7.4) and generating 3D conformers. Validate docking protocols with co-crystallized ligands (RMSD < 2.0 Å). Analyze binding interactions (e.g., hydrogen bonds with pyrrolidinone oxygen) .
Q. What strategies resolve contradictions in NMR spectral data due to regioisomerism?
- Methodological Answer :
- Perform 2D NMR (COSY, HSQC, HMBC) to assign proton-carbon correlations. Compare NOESY cross-peaks to differentiate substituent positions.
- Synthesize and analyze regioisomeric controls (e.g., 3,5- vs. 5,3-substituted analogs) to benchmark spectral signatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
